molecular formula C13H23NO2 B2650581 N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide CAS No. 2305452-04-2

N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide

Cat. No. B2650581
CAS RN: 2305452-04-2
M. Wt: 225.332
InChI Key: CGEGHMWAOYYSGG-UHFFFAOYSA-N
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Description

N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic analogue of the naturally occurring compound anandamide, which is known to bind to the cannabinoid receptors in the body. The purpose of

Mechanism of Action

The mechanism of action of N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide is not fully understood. However, it is believed to work by binding to the cannabinoid receptors in the body. The compound has a high affinity for the CB1 receptor, which is primarily located in the brain and central nervous system. It is also believed to have some affinity for the CB2 receptor, which is primarily located in the immune system.
Biochemical and Physiological Effects
N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide has been shown to have several biochemical and physiological effects. Studies have shown that the compound can reduce pain and inflammation in animal models. Additionally, the compound has been shown to have potential neuroprotective properties and may be useful in the treatment of neurodegenerative diseases. The compound has also been studied for its potential anti-cancer properties and has shown promising results in reducing the growth of cancer cells in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide in lab experiments is its high affinity for the CB1 receptor. This makes it an ideal compound for studying the effects of cannabinoid receptor activation. Additionally, the compound has been shown to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide. One area of research is in the development of new pain management therapies. The compound has shown promising results in reducing pain and inflammation in animal models, and further research could lead to the development of new drugs for the treatment of chronic pain. Additionally, the compound has potential applications in the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide.

Synthesis Methods

The synthesis of N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide involves several steps. The starting material for the synthesis is 4-methylcyclohexanone, which is reacted with methyl magnesium bromide to form 4-methylcyclohexanol. The resulting alcohol is then reacted with methanesulfonyl chloride to form the corresponding mesylate, which is further reacted with sodium methoxide to form the methoxy derivative. The final step involves the reaction of the methoxy derivative with prop-2-enoyl chloride to form N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide.

Scientific Research Applications

N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide has been studied extensively for its potential applications in various fields. One of the primary areas of research is in the field of pain management. Studies have shown that the compound has analgesic properties and can be used to alleviate pain in animal models. Additionally, the compound has been studied for its potential anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.

properties

IUPAC Name

N-[2-methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-4-13(15)14-12(9-16-3)11-7-5-10(2)6-8-11/h4,10-12H,1,5-9H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEGHMWAOYYSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(COC)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide

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